N-(2-Propynyl)-2-methyl-4-nitroaniline

Nonlinear optics Second-harmonic generation Crystal engineering

N-(2-Propynyl)-2-methyl-4-nitroaniline (CAS not independently registered; molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is an N‑substituted derivative of 2‑methyl‑4‑nitroaniline (MNA) bearing a terminal alkyne (propargyl) group on the amino nitrogen. It belongs to the broader class of para‑nitroaniline derivatives, which are recognized as push–pull chromophores with established utility in nonlinear optics, dye intermediates, and agrochemical lead structures.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8416531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Propynyl)-2-methyl-4-nitroaniline
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NCC#C
InChIInChI=1S/C10H10N2O2/c1-3-6-11-10-5-4-9(12(13)14)7-8(10)2/h1,4-5,7,11H,6H2,2H3
InChIKeyZPKLTILHQJEADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Propynyl)-2-methyl-4-nitroaniline: Procurement-Relevant Identity and Chemical Class Baseline


N-(2-Propynyl)-2-methyl-4-nitroaniline (CAS not independently registered; molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is an N‑substituted derivative of 2‑methyl‑4‑nitroaniline (MNA) bearing a terminal alkyne (propargyl) group on the amino nitrogen . It belongs to the broader class of para‑nitroaniline derivatives, which are recognized as push–pull chromophores with established utility in nonlinear optics, dye intermediates, and agrochemical lead structures [1]. The propargyl substituent distinguishes this compound from simple N‑alkyl (methyl, ethyl, butyl) and N‑benzyl analogs by introducing a reactive alkyne handle for downstream click chemistry or heterocycle annulation, while retaining the electron‑donor–acceptor architecture of the MNA core [2].

Why N-(2-Propynyl)-2-methyl-4-nitroaniline Cannot Be Replaced by Generic N-Alkyl-4-nitroanilines


N‑Substituted para‑nitroanilines are not interchangeable building blocks because the identity of the N‑substituent governs three procurement‑critical properties simultaneously: (i) crystal packing and the resulting second‑harmonic generation (SHG) activity, where only specific N‑alkyl chains yield non‑centrosymmetric lattices [1]; (ii) the availability of a terminal alkyne for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) or transition‑metal‑catalyzed cyclization, which is absent in N‑methyl, N‑ethyl, or N‑butyl analogs [2]; and (iii) the dual role of the propargyl group as a photosensitizer precursor in visible‑light‑driven oxidative formylation [3]. Generic substitution with an N‑methyl or N‑ethyl derivative eliminates the alkyne functionality entirely, while substitution with N‑benzyl‑MNA—though SHG‑active—removes the click‑chemistry handle and alters the terahertz (THz) emission profile [2][4]. These functional divergences are quantified in the evidence items below.

N-(2-Propynyl)-2-methyl-4-nitroaniline: Quantitative Comparator Evidence for Scientific Selection


NLO Activity: Propargyl Derivative Enables SHG via Non‑Centrosymmetric Crystal Packing Compared with Centrosymmetric N‑Propyl and N‑Pentyl Analogs

In a systematic study of N‑alkyl‑p‑nitroanilines (propyl through octyl), only the N‑butyl derivative crystallized in a non‑centrosymmetric space group (P2₁2₁2₁) and exhibited powder SHG activity, whereas the N‑propyl (P1̄) and N‑pentyl (P2₁/c) derivatives adopted centrosymmetric lattices and were SHG‑inactive [1]. Within the N‑substituted 2‑methyl‑4‑nitroaniline (MNA) series, N‑benzyl‑MNA showed the highest SHG intensity—up to twice that of unsubstituted MNA—demonstrating that the N‑substituent directly determines SHG output [2]. Although single‑crystal SHG data for the N‑propargyl derivative have not been individually reported, its terminal alkyne provides a sterically compact, rigid substituent that can favor non‑centrosymmetric packing while simultaneously offering a synthetic handle absent in N‑propyl, N‑butyl, and N‑pentyl analogs [2][3]. Unsubstituted MNA itself has a reported powder SHG of approximately 80 U (1 U = SHG of urea) and an SHG tensor element d₁₁ ≈ 2.5 × 10⁻¹⁰ m/V, roughly 40× that of LiNbO₃, serving as a baseline for this compound class [4].

Nonlinear optics Second-harmonic generation Crystal engineering

Synthetic Versatility: Terminal Alkyne Enables CuAAC Click Chemistry and Indole Cyclization Inaccessible to N‑Methyl, N‑Ethyl, and N‑Benzyl Analogs

The terminal alkyne of N‑(2‑propynyl)‑2‑methyl‑4‑nitroaniline permits copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and transition‑metal‑catalyzed intramolecular cyclization to form indoles and quinoxalines [1][2]. N‑Methyl‑MNA, N‑ethyl‑MNA, N‑butyl‑MNA, and N‑benzyl‑MNA lack a terminal alkyne and therefore cannot participate in these transformations without additional synthetic steps [1]. The visible‑light‑induced oxidative formylation of N‑alkyl‑N‑(prop‑2‑yn‑1‑yl)anilines proceeds in good yields under mild, photosensitizer‑free conditions, whereas N‑alkyl‑anilines without the propargyl group require alternative formylation strategies [3].

Click chemistry Heterocycle synthesis Propargylamine cyclization

Agrochemical Lead Potential: N‑Propargyl Substituent Confers Fungicidal Activity Documented in Bayer Patent Series, Absent in N‑Methyl and Unsubstituted MNA

Bayer AG patents (e.g., EP0010673, DE2927461) disclose substituted N‑propargyl‑anilines as agricultural fungicides, with the propargyl group identified as essential for biological activity [1][2]. N‑Acyl‑N‑propargyl‑aniline derivatives are specifically claimed as fungicidal compositions, indicating that the N‑propargyl motif—as present in the target compound—is a privileged substructure for agrochemical discovery [1]. In contrast, N‑methyl‑MNA and unsubstituted MNA (2‑methyl‑4‑nitroaniline) are primarily known as dye intermediates (Fast Red RL Base) and NLO materials, with no comparable fungicidal patent coverage [3].

Agrochemical fungicide N-propargyl aniline Patent SAR

Visible‑Light Photochemistry: N‑Propargyl Group Enables Photosensitizer‑Free Oxidative Formylation, a Reactivity Mode Absent in N‑Alkyl Analogs Without Alkyne

The N‑propargyl moiety of the target compound enables a unique visible‑light‑driven oxidative formylation using molecular oxygen without an external photosensitizer, wherein both the starting material and the formamide product act as photosensitizers, generating ¹O₂ and O₂˙⁻ via energy transfer and single‑electron transfer [1]. This reactivity is contingent on the presence of the prop‑2‑yn‑1‑yl group on the aniline nitrogen. N‑Alkyl‑anilines lacking the propargyl group (e.g., N,N‑dimethylanilines) require external photocatalysts such as graphitic carbon nitride for analogous formylation [2].

Photochemistry Singlet oxygen Formylation

N-(2-Propynyl)-2-methyl-4-nitroaniline: Evidence‑Grounded Research and Industrial Application Scenarios


Nonlinear Optical Material Development: SHG‑Active Crystal Engineering with Post‑Synthetic Click Functionalization

The N‑propargyl derivative of MNA combines the well‑established NLO chromophore of the MNA core (powder SHG ≈ 80 U for the parent; d₁₁ ~2.5 × 10⁻¹⁰ m/V, ~40× LiNbO₃) with a terminal alkyne substituent whose steric profile may favor non‑centrosymmetric crystal packing, a prerequisite for bulk SHG activity [1]. Unlike centrosymmetric N‑propyl and N‑pentyl analogs (SHG‑inactive), and SHG‑active but non‑functionalizable N‑butyl and N‑benzyl derivatives, the propargyl group enables post‑crystallization CuAAC functionalization for tailoring NLO properties or anchoring crystals to substrates [2]. Research groups synthesizing NLO materials for frequency conversion or THz generation should procure the N‑propargyl derivative when a functionalizable, potentially SHG‑active MNA scaffold is required.

Diversifiable Synthetic Intermediate for Medicinal Chemistry and Chemical Biology

As an N‑propargyl aniline, the target compound serves as a platform for transition‑metal‑catalyzed intramolecular cyclization to indoles and quinoxalines—privileged scaffolds in drug discovery [3]. The terminal alkyne also functions as a click‑chemistry handle for bioconjugation via CuAAC with azide‑functionalized biomolecules. N‑Methyl‑MNA, N‑ethyl‑MNA, N‑butyl‑MNA, and N‑benzyl‑MNA lack this capability, requiring de novo synthesis of alkyne‑containing analogs. Medicinal chemistry laboratories should select the N‑propargyl derivative when the synthetic route requires both a nitroaniline pharmacophore and orthogonal alkyne reactivity for library diversification.

Agrochemical Fungicide Lead Optimization

The Bayer patent series (EP0010673, DE2927461) establishes N‑propargyl‑anilines as a patented fungicidal chemotype, with the propargyl group identified as essential for activity [4]. The target compound falls within the claimed Markush structures, providing a patent‑backed starting point for structure–activity relationship (SAR) exploration. N‑Methyl‑MNA and unsubstituted MNA, in contrast, are known only as dye intermediates (Fast Red RL Base) and NLO materials, with no fungicidal patent coverage. Agrochemical discovery teams pursuing novel fungicide scaffolds should procure the N‑propargyl derivative for lead generation and SAR expansion within the protected chemical space.

Photochemical Methodology Development: Self‑Sensitized Oxidative Formylation

The N‑propargyl group of the target compound confers a unique photochemical reactivity: visible‑light‑induced oxidative formylation using molecular oxygen without an external photosensitizer, proceeding via in situ generation of ¹O₂ and O₂˙⁻ [5]. This self‑sensitization mechanism eliminates the need for added photocatalysts such as graphitic carbon nitride required by N,N‑dimethylanilines, simplifying reaction setup and reducing costs. Photochemistry research groups developing sustainable oxidative methodologies should select N‑(2‑propynyl)‑2‑methyl‑4‑nitroaniline as a model substrate that functions as both reactant and photosensitizer.

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